1-[(2,5-dimethylphenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-[(2,5-dimethylphenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and substituted phenyl groups.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(3-fluorophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-14-8-9-15(2)16(11-14)13-24-10-4-7-19(21(24)26)20(25)23-18-6-3-5-17(22)12-18/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTSNFLTCKZFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylbenzyl chloride with 3-fluoroaniline to form an intermediate, which is then reacted with a pyridine derivative under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dimethylphenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step reactions. A common method includes:
- Formation of an Intermediate : Reacting 2,5-dimethylbenzyl chloride with 3-fluoroaniline.
- Pyridine Derivative Reaction : The intermediate is then reacted with a pyridine derivative under controlled conditions.
Industrial Production
In industrial settings, large-scale reactors and continuous flow processes are utilized to enhance efficiency. Automated systems ensure consistent quality while adhering to safety standards.
Scientific Research Applications
This compound has several notable research applications:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules in organic chemistry.
Biology
- Biological Activity Investigation : This compound is being studied for its potential antimicrobial and anticancer properties. Preliminary research indicates that it may inhibit key enzymes involved in metabolic pathways.
Medicine
- Therapeutic Potential : The compound is explored for its potential in treating various diseases by modulating enzyme activity or interacting with specific receptors.
Industry
- Material Development : It is also utilized in developing new materials and chemical processes due to its unique structural features.
The compound has shown promising biological activities:
Antimicrobial Properties
In vitro studies indicate significant activity against various bacterial strains. The proposed mechanism involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
- Anticancer Efficacy : Research has demonstrated that related compounds can effectively induce apoptosis in cancer cells. For instance, studies on dihydropyridine derivatives have shown their ability to inhibit tumor growth in specific cancer models.
- Enzyme Targeting : Investigations into the inhibition of DHODH highlight the potential for this compound in immunosuppressive therapies, providing insights into its pharmacological applications.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,5-dimethylphenyl)methyl]-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 1-[(2,5-dimethylphenyl)methyl]-N-(3-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 1-[(2,5-dimethylphenyl)methyl]-N-(3-iodophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
The uniqueness of 1-[(2,5-dimethylphenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to similar compounds with different substituents.
Biological Activity
The compound 1-[(2,5-dimethylphenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that compounds like this compound may exert their effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis and has implications in immunosuppressive therapies .
- Anticancer Properties : Dihydropyridine derivatives have been studied for their anticancer potential. For example, related compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In vitro studies have indicated that certain dihydropyridine derivatives possess significant activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Antioxidant Activity
Compounds in this class have also been evaluated for their antioxidant capabilities. The ability to scavenge free radicals contributes to their potential therapeutic effects in oxidative stress-related conditions.
Case Study 1: Anticancer Efficacy
A study conducted on a series of dihydropyridine derivatives, including our compound of interest, demonstrated notable anticancer activity against HT29 (colorectal cancer) and DU145 (prostate cancer) cell lines. The MTT assay revealed that these compounds significantly reduced cell viability at micromolar concentrations, suggesting a dose-dependent response .
Case Study 2: Immunosuppressive Potential
Another investigation focused on the immunosuppressive properties of similar compounds targeting DHODH. The results indicated that these compounds could effectively inhibit T-cell proliferation in vitro, highlighting their potential use in managing autoimmune diseases and transplant rejection .
Data Tables
Q & A
Q. What are the standard synthetic protocols for preparing 1-[(2,5-dimethylphenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?
Methodological Answer: The synthesis of structurally analogous dihydropyridine-carboxamide derivatives typically involves coupling reactions between substituted anilines and activated pyridine precursors. For example, in a related compound (N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide), 2-chloronicotinic acid was reacted with 3-bromo-2-methylaniline under reflux conditions with pyridine and p-toluenesulfonic acid as catalysts in aqueous solution . Key steps include:
- Reagent selection : Use of chloronicotinic acid derivatives as electrophilic partners.
- Catalysis : Acidic conditions (e.g., p-TsOH) to activate the carboxylic acid group.
- Purification : Crystallization from methanol for high-purity yields.
Adjustments for the target compound may involve substituting 3-fluorophenylamine and optimizing solvent polarity to accommodate the 2,5-dimethylbenzyl group.
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard for resolving tautomeric forms and conformational details. For instance, in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, crystallography confirmed the keto-amine tautomer (lactam form) over the hydroxy-pyridine form, with a near-planar geometry (dihedral angle: 8.38°) between aromatic rings . Complementary techniques include:
- NMR spectroscopy : To detect tautomeric equilibria (e.g., ¹H-NMR shifts for amide protons).
- FT-IR : Identification of carbonyl (C=O) and NH stretching vibrations.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported tautomeric forms of dihydropyridine-carboxamides?
Methodological Answer: Tautomeric discrepancies (e.g., keto-amine vs. enol-imine forms) require multi-technique validation:
- Variable-temperature NMR : Monitor proton exchange dynamics in DMSO-d₆ or CDCl₃ to detect tautomerization barriers.
- X-ray diffraction under controlled conditions : Crystallize the compound at different temperatures or solvent polarities to trap specific tautomers .
- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare relative stability of tautomers.
Q. What computational strategies are effective for predicting reactivity and binding interactions of this compound?
Methodological Answer:
- DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the extended π-conjugation in the carboxamide bridge (observed in related structures) suggests potential for charge-transfer interactions .
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases), leveraging the fluorophenyl group’s electron-withdrawing effects for hydrophobic pocket binding.
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer: By-product formation (e.g., dimerization or over-substitution) can be mitigated via:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) to improve regioselectivity .
- Time-resolved monitoring : Use in-situ FT-IR or HPLC to track reaction progress and halt at maximal yield.
Q. What experimental approaches validate the biological activity of this compound in drug discovery?
Methodological Answer:
- In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to kinase inhibitors.
- SAR studies : Modify the 3-fluorophenyl or 2,5-dimethylbenzyl groups to assess impact on potency.
- ADMET profiling : Use Caco-2 cells for permeability and cytochrome P450 assays for metabolic stability.
Q. How can regioselective functionalization of the dihydropyridine ring be achieved?
Methodological Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc) on the carboxamide nitrogen to steer electrophilic substitution to the pyridine C-4 or C-5 positions.
- Metal-mediated cross-coupling : Suzuki-Miyaura reactions at halogenated positions (if introduced synthetically) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
